molecular formula C16H11BrClN3O2S B2670276 5-bromo-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide CAS No. 392288-44-7

5-bromo-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide

Cat. No. B2670276
CAS RN: 392288-44-7
M. Wt: 424.7
InChI Key: WJRROLZWMIOZFN-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The compound, due to its complex structure, could potentially undergo a variety of chemical reactions. The presence of the bromine and chlorine atoms could make it susceptible to nucleophilic substitution reactions, while the various rings could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine and chlorine atoms could increase its molecular weight and potentially its boiling and melting points. The various rings could also influence its solubility and stability .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, investigation of its potential uses (for example, in medicine or materials science), and assessment of its safety and environmental impact .

properties

IUPAC Name

5-bromo-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrClN3O2S/c17-14-6-5-13(23-14)16(22)19-15-11-7-24-8-12(11)20-21(15)10-3-1-9(18)2-4-10/h1-6H,7-8H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRROLZWMIOZFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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